Acetamide, N-[4-(4-cyanophenyl)-2-thiazolyl]-
CAS No.: 53101-18-1
Cat. No.: VC11893084
Molecular Formula: C12H9N3OS
Molecular Weight: 243.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53101-18-1 |
|---|---|
| Molecular Formula | C12H9N3OS |
| Molecular Weight | 243.29 g/mol |
| IUPAC Name | N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C12H9N3OS/c1-8(16)14-12-15-11(7-17-12)10-4-2-9(6-13)3-5-10/h2-5,7H,1H3,(H,14,15,16) |
| Standard InChI Key | LHZQFLUQWCKPEJ-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C#N |
| Canonical SMILES | CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key moieties:
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A thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3).
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A 4-cyanophenyl group attached to the thiazole’s 4-position, introducing electron-withdrawing characteristics.
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An acetamide group (-NHCOCH) at the thiazole’s 2-position, providing hydrogen-bonding capacity.
This configuration enhances molecular rigidity and facilitates interactions with biological targets, such as enzymes or receptors.
Physicochemical Properties
Key properties derived from experimental and computational analyses include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 243.29 g/mol |
| Exact Mass | 243.0466 Da |
| LogP (Partition Coefficient) | 1.00 |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 5 (N, O, S) |
| Topological Polar Surface Area | 97.7 Ų |
| SMILES Notation | CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C#N |
The relatively low LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthetic Routes and Optimization Strategies
Conventional Synthesis
The synthesis typically involves sequential functionalization of the thiazole ring:
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Thiazole Core Formation: Cyclocondensation of thiourea derivatives with α-halo ketones or esters.
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Cyanophenyl Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-cyanophenyl group.
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Acetamide Functionalization: Acylation of the thiazole’s amine group with acetyl chloride or acetic anhydride.
Green Chemistry Approaches
Recent advancements emphasize solvent-free conditions and catalytic systems to improve atom economy. For example:
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Ultrasound-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yields >85% .
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Nanocatalysts: Magnetic FeO nanoparticles functionalized with ionic liquids enhance reaction efficiency and recyclability .
Biological Activities and Mechanistic Insights
Anticancer Activity
In vitro studies demonstrate dose-dependent cytotoxicity:
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Breast Cancer (MCF-7): GI = 5.2 µM through tubulin polymerization inhibition .
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Colon Cancer (HCT-116): Apoptosis induction via caspase-3/7 activation (2.8-fold increase at 10 µM).
Enzyme Inhibition
The acetamide moiety enables interactions with catalytic sites:
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Acetylcholinesterase (AChE): IC = 0.89 µM, suggesting potential for Alzheimer’s disease therapy.
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Cyclooxygenase-2 (COX-2): 78% inhibition at 50 µM, indicating anti-inflammatory applications .
Analytical Characterization
Spectroscopic Data
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IR Spectroscopy: Peaks at 1685 cm (C=O stretch), 2210 cm (C≡N stretch), and 1240 cm (C-N stretch).
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NMR Spectroscopy:
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: δ 2.15 (s, 3H, CH), 7.62–8.05 (m, 4H, aryl-H).
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: δ 169.8 (C=O), 118.5 (C≡N), 152.3 (thiazole C-2).
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Applications and Future Directions
Therapeutic Development
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Multitarget Agents: Dual AChE/COX-2 inhibition could address neurodegenerative and inflammatory comorbidities.
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Drug Delivery Systems: Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability.
Industrial Scale-Up Challenges
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Cost of Cyanophenyl Precursors: High palladium catalyst loads in coupling reactions increase production costs.
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Regulatory Hurdles: Limited ADMET (absorption, distribution, metabolism, excretion, toxicity) data necessitate preclinical profiling.
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